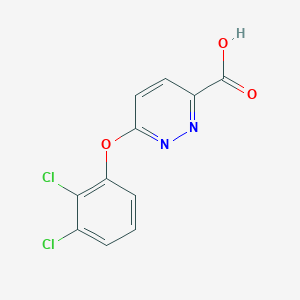

6-(2,3-Dichlorophenoxy)pyridazine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-(2,3-dichlorophenoxy)pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N2O3/c12-6-2-1-3-8(10(6)13)18-9-5-4-7(11(16)17)14-15-9/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYYBRNGTASUCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OC2=NN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(2,3-Dichlorophenoxy)pyridazine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects.

Overview of Pyridazine Derivatives

Pyridazine derivatives, including this compound, have been reported to exhibit a wide range of biological activities. These include:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Anticancer : Potential in inhibiting cancer cell proliferation.

- Anti-inflammatory : Capable of reducing inflammation markers.

Antimicrobial Activity

Research indicates that pyridazine derivatives possess notable antimicrobial properties. For instance, ruthenium complexes formed with pyridazine carboxylic acids have shown effective antibacterial activity against strains such as Pseudomonas aeruginosa and Mycobacterium tuberculosis . The compounds demonstrated a significant reduction in virulence factors like pyoverdine production, which is crucial for the pathogenicity of Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Pyridazine Derivatives

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | High |

| Ruthenium Complexes with Pyridazine | Mycobacterium tuberculosis | 72% |

Anticancer Activity

This compound has been studied for its potential anticancer effects. Various derivatives have shown promising results in inhibiting cancer cell lines. For example, certain pyridazinone derivatives have been reported to inhibit IL-β production in HL-60 cells stimulated with lipopolysaccharide . This suggests a mechanism through which these compounds may exert their anticancer effects.

Case Study: IL-β Inhibition

In a study examining the effects of pyridazinone derivatives on IL-β production:

- The compound exhibited potent inhibitory activity.

- The results indicate potential for developing anti-inflammatory and anticancer therapeutics.

Anti-inflammatory Activity

The anti-inflammatory properties of pyridazine derivatives are particularly noteworthy. Compounds have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This selectivity is crucial as it minimizes side effects associated with non-selective COX inhibitors .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many pyridazine derivatives inhibit key enzymes involved in inflammation and cancer progression.

- Interference with Cellular Signaling : These compounds may disrupt signaling pathways that promote cell proliferation and survival in cancer cells.

- Antibacterial Mechanisms : They may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyridazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 6-(2,3-Dichlorophenoxy)pyridazine-3-carboxylic acid can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus .

Anticancer Properties

Pyridazine derivatives have also been investigated for their anticancer activities. The structural similarity of this compound to known anticancer agents suggests potential efficacy against different cancer cell lines. For example, research has documented the ability of pyridazine carboxylic acids to induce apoptosis in cancer cells through various mechanisms .

Herbicidal Activity

The compound's dichlorophenoxy group is known for its herbicidal properties. Similar compounds have been used effectively in controlling broadleaf weeds in agricultural settings. The application of this compound could enhance weed management strategies, particularly in crops sensitive to other herbicides .

Plant Growth Regulation

Studies have shown that certain pyridazine derivatives can act as plant growth regulators. They influence seed germination and root development, promoting healthier plant growth under specific concentrations .

Metal Complex Formation

The compound has been explored for its ability to form complexes with transition metals, such as ruthenium. These complexes have been characterized using spectroscopic techniques and show potential applications in catalysis and material science . The coordination behavior of the carboxylic acid group with metal ions enhances the stability and reactivity of these complexes.

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

In a study conducted by Świderski et al., the antimicrobial activity of pyridazine-3-carboxylic acid derivatives was assessed against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting that similar derivatives could be effective therapeutic agents against resistant bacterial strains .

Case Study 2: Herbicidal Application

Research published on the herbicidal efficacy of dichlorophenoxy compounds demonstrated their effectiveness in controlling weed populations without harming crop yields. The study highlighted the potential for integrating this compound into existing agricultural practices to enhance weed management strategies .

Comparison with Similar Compounds

a. 6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic Acid (CAS 1183813-48-0)

- Structure: Replaces the phenoxy group with a sulfanyl (S-) linked 2-chlorophenyl group.

b. 6-(Oxolan-2-yl)pyridazine-3-carboxylic Acid

- Structure : Features a tetrahydrofuran (oxolane) substituent at position 4.

- Key Differences : The oxolane group introduces a cyclic ether, enhancing solubility in polar solvents. Molecular weight (192.16 g/mol) is significantly lower, reducing steric hindrance .

c. 6-(Alkylamino)-3-pyridazinecarboxylic Acid Derivatives

- Structure: Alkylamino groups (e.g., methylamino, ethylamino) replace the dichlorophenoxy group.

- Key Differences: Increased basicity due to the amino group, improving water solubility. For example, methyl 6-chloro-3-pyridazinecarboxylate (intermediate in synthesis) has a molecular weight of 172.57 g/mol, while its alkylamino derivatives (e.g., 6-methylamino-3-pyridazinecarboxamide) exhibit higher polarity .

2.2. Pyridine vs. Pyridazine Derivatives

a. 6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

- Structure : Pyridine ring (one nitrogen) with a 3-chlorophenyl group and oxo substituent.

- Key Differences: Reduced aromatic nitrogen content compared to pyridazine, altering electronic properties. Molecular weight: 263.67 g/mol .

b. 6-(2,6-Dichlorophenyl)-triazolo-thiadiazine-carboxylic Acid

- Structure : Fused triazolo-thiadiazine ring system with a dichlorophenyl group.

- Key Differences: Enhanced rigidity and planar structure due to the fused rings.

2.3. Ester and Amide Derivatives

a. (4aR)-1-[(2,3-Difluorophenyl)methyl]pyrrolo-pyridazine-3-carboxylic Acid Esters

- Structure : Complex pyrrolo-pyridazine core with esterified carboxylic acid (e.g., 2-methylpropyl ester).

- Key Differences : Esterification increases lipophilicity (e.g., molecular weight 676 g/mol for the compound in Example 328) and may act as a prodrug, enhancing bioavailability. HPLC retention time (1.55 minutes under SMD-TFA05 conditions) suggests moderate polarity .

b. 1-(3-Chlorophenyl)-6-methyl-4-oxo-dihydropyridazine-3-carboxylic Acid

- Structure : Dihydropyridazine with a methyl group and oxo substituent.

- Molecular weight: 279.7 g/mol .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Table 2: Pharmacokinetic Comparison (In Silico)

Key Research Findings

- Bioavailability : Ester derivatives (e.g., 2-methylpropyl ester) show prolonged retention in HPLC, suggesting improved metabolic stability over the free acid form .

- Drug-Likeness : Triazolo-thiadiazine analogs exhibit superior lipophilicity (LogP ~3.5) and GI absorption compared to pyridazine derivatives, aligning with celecoxib-like pharmacokinetics .

Preparation Methods

Preparation of the Pyridazine Core

Based on patent CN104447569A, the synthesis of 3,6-dichloropyridazine, a crucial intermediate, is achieved by chlorination of 3,6-dihydroxypyridazine using phosphorus oxychloride in solvents such as chloroform or DMF under mild conditions (0–80 °C). The reaction proceeds with good yields (68–86%) and high purity (98–99%) after purification by silica gel chromatography.

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Chlorination of 3,6-dihydroxypyridazine | Phosphorus oxychloride (POCl3) | Chloroform / DMF | 50–65 °C | 3.5–4 h | 68–86 | 98–99 |

This method offers mild reaction conditions, easy handling, and high product quality, making it suitable for scale-up.

Introduction of the Carboxylic Acid Group at the 3-Position

While direct carboxylation on the pyridazine ring is challenging, related literature on pyridine derivatives (e.g., CN106243027B patent describing 3,6-dichloro-2-pyridyl carboxylic acid) provides insight into oxidation and hydrolysis steps that can be adapted.

The process involves:

- Oxidation of chlorinated pyridine derivatives with hydrogen peroxide in acetic acid catalyzed by molybdenum trioxide or tungstic acid.

- Cyanogenation using cyanide sources in DMF at elevated temperatures.

- Hydrolysis of nitrile intermediates in alkaline ethanol solution, followed by acidification to precipitate the carboxylic acid.

Though this patent focuses on pyridine analogs, similar oxidative and hydrolytic transformations can be applied to pyridazine systems with appropriate modifications.

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Oxidation | H2O2, molybdenum trioxide catalyst | Acetic acid | 80 °C | ~85–90 |

| Cyanogenation | Cyanide source (Cymag) | DMF | 80–90 °C | ~90 |

| Hydrolysis | NaOH | Ethanol, reflux | Reflux | ~90 |

Attachment of 2,3-Dichlorophenoxy Group

The final step involves nucleophilic aromatic substitution of the 6-position chlorine with 2,3-dichlorophenol to form the ether linkage.

This can be conducted under basic conditions where the phenol is deprotonated to phenolate, which then attacks the chlorinated pyridazine ring.

Typical conditions:

- Base: Sodium hydroxide or potassium carbonate.

- Solvent: Polar aprotic solvents such as DMF or DMSO.

- Temperature: Elevated temperatures (80–120 °C) to promote substitution.

Summary Table of Preparation Steps

| Step No. | Transformation | Key Reagents & Catalysts | Solvent(s) | Temperature/Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Chlorination of 3,6-dihydroxypyridazine | POCl3 | Chloroform / DMF | 50–65 °C, 3.5–4 h | 68–86 | Purification by silica gel chromatography |

| 2 | Oxidation to introduce carboxyl precursor | H2O2, molybdenum trioxide | Acetic acid | 80 °C, several hours | ~85–90 | Catalyst recovery and acetic acid recycling |

| 3 | Cyanogenation | Cyanide source (Cymag) | DMF | 80–90 °C, several hours | ~90 | Recrystallization for purity |

| 4 | Hydrolysis to carboxylic acid | NaOH | Ethanol, reflux | Reflux, hours | ~90 | pH adjustment to 2–3 for precipitation |

| 5 | Etherification with 2,3-dichlorophenol | 2,3-Dichlorophenol, base (NaOH/K2CO3) | DMF or DMSO | 80–120 °C, hours | Variable | Requires optimization for selectivity |

Research Findings and Notes

- The use of molybdenum trioxide as a catalyst in oxidation steps leads to high yields and allows catalyst recovery, minimizing waste generation.

- Phosphorus oxychloride chlorination is a well-established method for introducing chlorine atoms on pyridazine rings with good regioselectivity.

- The cyanogenation step requires careful control of temperature and stoichiometry to avoid side reactions.

- Hydrolysis under alkaline conditions followed by acidification is an effective route to convert nitriles into carboxylic acids.

- Etherification with 2,3-dichlorophenol is sensitive to reaction conditions; polar aprotic solvents and strong bases favor nucleophilic substitution.

- Purification steps, including recrystallization and silica gel chromatography, are essential to obtain high-purity final products.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(2,3-dichlorophenoxy)pyridazine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves coupling 2,3-dichlorophenol derivatives with pyridazine precursors. For example, and describe Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using boronic acids and aryl halides. Key steps include:

- Catalyst optimization : Use of Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos ().

- Solvent selection : Toluene or DMF at 80–100°C for 1–24 hours ( ).

- Purification : Reverse-phase HPLC (C18 columns) with acetonitrile/water gradients ( ).

- Yield considerations : Adjust stoichiometry of reactants (e.g., 1:1.2 molar ratio of aryl halide to boronic acid) and inert atmosphere (N₂/Ar) to suppress side reactions .

Q. How is the structure of this compound confirmed experimentally?

- Analytical techniques :

- NMR : Compare ¹H/¹³C chemical shifts to predicted values (e.g., aromatic protons at δ 7.2–8.5 ppm, carboxylic acid proton at δ 12–13 ppm) ( ).

- Mass spectrometry (LCMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns ( ).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (if crystalline) ().

Q. What computational tools predict the physicochemical properties of this compound?

- SwissADME analysis : Predicts logP (lipophilicity), solubility (ESOL), and drug-likeness (Lipinski’s Rule of Five). For analogs, logP values range from 2.5–3.5, indicating moderate membrane permeability ().

- Solubility testing : Use shake-flask method in PBS (pH 7.4) or DMSO, with UV-Vis quantification ().

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR peak splitting) be resolved during structural characterization?

- Approach :

- 2D NMR (COSY, HSQC) : Assign coupling patterns and distinguish overlapping signals (e.g., ortho/para substituents on dichlorophenyl ring) ().

- Computational modeling : Compare experimental shifts with DFT-calculated NMR spectra (Gaussian 16/B3LYP/6-31G*) .

Q. What strategies optimize regioselectivity in the synthesis of pyridazine-carboxylic acid derivatives?

- Catalyst screening : Pd-based catalysts favor C–O coupling over competing C–N pathways ().

- Directing groups : Introduce temporary protecting groups (e.g., tert-butyl esters) to steer reactivity at the 3-carboxylic acid position ().

- Temperature control : Lower temperatures (≤60°C) reduce by-product formation in cyclization steps ().

Q. How do structural modifications (e.g., halogen position) impact bioactivity?

- SAR studies :

- 2,3-Dichloro vs. 2,6-dichloro analogs : shows 2,6-dichlorophenyl derivatives exhibit higher COX-2 inhibition (vs. celecoxib), suggesting ortho-substituents enhance target binding .

- Carboxylic acid vs. ester : Free carboxylic acid improves solubility but reduces cell permeability; methyl esters are prodrug candidates ().

Q. What are common by-products in the synthesis of this compound, and how are they identified?

- By-products :

- Di-aryl coupling adducts : Detected via LCMS (e.g., m/z 753 [M+H]⁺ in ).

- Hydrolysis intermediates : Monitor by TLC (Rf shifts) or HPLC retention time changes .

Q. How can molecular docking studies guide the design of derivatives with improved target affinity?

- Protocol :

Protein preparation : Retrieve target structure (e.g., COX-2 from PDB 1CX2).

Ligand optimization : Minimize energy of this compound using AMBER.

Docking software : AutoDock Vina to predict binding poses and ΔG values ().

- Outcome : Analogs with extended hydrophobic substituents (e.g., methylpyrazole) show enhanced docking scores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.